molecular formula C11H11BrO3 B3021274 Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate CAS No. 93670-11-2

Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate

Cat. No.: B3021274
CAS No.: 93670-11-2
M. Wt: 271.11 g/mol
InChI Key: GLZYBYZLXGPTCX-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate is a chemical compound with the molecular formula C11H11BrO3 . It has a molecular weight of 271.11 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of benzofuran derivatives, including this compound, has been a subject of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by 1H and 13C NMR, MS, FT-IR, and X-ray single crystal diffraction methods . The crystal structure of the target compound was optimized by density functional theory calculations .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives have been studied extensively . A highly enantioselective and straightforward intramolecular asymmetric addition of aryl halides to unactivated ketones provides chiral 3-hydroxy-2,3-dihydrobenzofurans with a chiral tertiary alcohol at the C-3 position in good yields and excellent enantioselectivities .

Scientific Research Applications

  • Pharmacologically Active Derivatives : Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a compound similar in structure to Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate, has been used to create various pharmacologically active derivatives, including bromo-, cyano-, carboxy-, and ethoxycarbonyl derivatives (Chapman et al., 1971).

  • Synthesis of Isoxazole Derivatives : Photolysis of similar compounds, like ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, has been explored to create imino carbene, which shows promise in further chemical reactions (Ang et al., 1995).

  • Regioselective Synthesis : A method has been developed for the regioselective synthesis of 3-substituted 2,3-dihydrobenzofurans, an approach that could have implications in drug discovery (Shaikh & Varvounis, 2014).

  • Antimicrobial Screening : The synthesis of 5-bromobenzofuran aryl ureas and carbamates, starting from a compound similar to this compound, has been reported with a focus on their antimicrobial activities (Kumari et al., 2019).

  • Corrosion Inhibitors : Derivatives of compounds similar to this compound have been evaluated as corrosion inhibitors for mild steel, which is significant for industrial applications (Dohare et al., 2017).

Biochemical Analysis

Biochemical Properties

. For instance, some benzofuran compounds have been found to inhibit Src kinase

Cellular Effects

The cellular effects of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate are currently unknown. Benzofuran compounds have been shown to exert various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not yet known. Benzofuran compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

ethyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-2-14-11(13)9-6-15-10-4-3-7(12)5-8(9)10/h3-5,9H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZYBYZLXGPTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301235045
Record name Ethyl 5-bromo-2,3-dihydro-3-benzofurancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301235045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93670-11-2
Record name Ethyl 5-bromo-2,3-dihydro-3-benzofurancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93670-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromo-2,3-dihydro-3-benzofurancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301235045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate
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Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate
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Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate
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Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate
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Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate

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